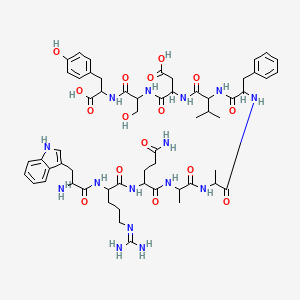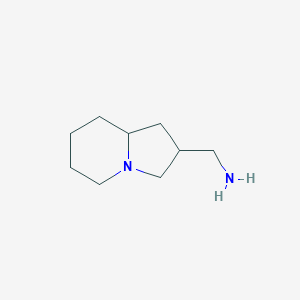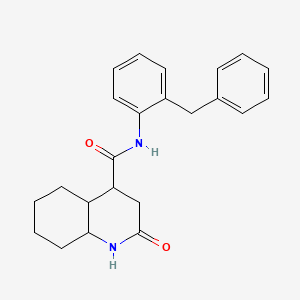
N-(2-benzylphenyl)-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzylphenyl)-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a benzylphenyl group, and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylphenyl)-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-benzylphenyl)-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .
Aplicaciones Científicas De Investigación
N-(2-benzylphenyl)-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-benzylphenyl)-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives and benzylphenyl-substituted molecules. Examples include:
- N-alkyl-N’-(2-benzylphenyl)ureas
- 2-benzylphenyl-substituted quinolines
- Benzylphenyl-substituted pyrrolidines
Uniqueness
What sets N-(2-benzylphenyl)-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide apart is its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development .
Propiedades
Fórmula molecular |
C23H26N2O2 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
N-(2-benzylphenyl)-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C23H26N2O2/c26-22-15-19(18-11-5-7-13-21(18)24-22)23(27)25-20-12-6-4-10-17(20)14-16-8-2-1-3-9-16/h1-4,6,8-10,12,18-19,21H,5,7,11,13-15H2,(H,24,26)(H,25,27) |
Clave InChI |
SLEIVJROCMYYTG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C(CC(=O)N2)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


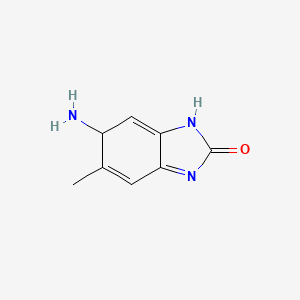
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)



![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
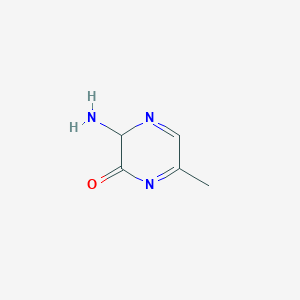
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)


